Diuron-d6

Descripción

Propiedades

IUPAC Name |

3-(3,4-dichlorophenyl)-1,1-bis(trideuteriomethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2N2O/c1-13(2)9(14)12-6-3-4-7(10)8(11)5-6/h3-5H,1-2H3,(H,12,14)/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMTQQYYKAHVGBJ-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(=O)NC1=CC(=C(C=C1)Cl)Cl)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583576 | |

| Record name | N'-(3,4-Dichlorophenyl)-N,N-bis[(~2~H_3_)methyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007536-67-5 | |

| Record name | N'-(3,4-Dichlorophenyl)-N,N-bis[(~2~H_3_)methyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1007536-67-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what is Diuron-d6 and its chemical structure

An In-depth Technical Guide to Diuron-d6

Introduction

This compound is the deuterated analogue of Diuron (B1670789), a phenylurea herbicide.[1] In analytical chemistry, particularly in environmental and agricultural testing, this compound serves as a crucial internal standard for the accurate quantification of Diuron.[2][3] Its chemical and physical properties are nearly identical to those of Diuron, but its increased mass allows for clear differentiation in mass spectrometry-based analyses. This guide provides a comprehensive overview of this compound, including its chemical structure, properties, and applications, with a focus on its use in experimental settings.

Chemical Identity and Structure

This compound is structurally identical to Diuron, with the exception that the six hydrogen atoms on the two methyl groups have been replaced with deuterium. This isotopic labeling results in a mass shift of +6 compared to the unlabeled compound.[2]

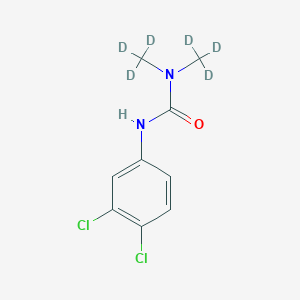

IUPAC Name: 3-(3,4-dichlorophenyl)-1,1-bis(trideuteriomethyl)urea[4]

Synonyms: 3-(3,4-Dichlorophenyl)-1,1-dimethylurea-d6, DCMC-d6[4][5]

Caption: Chemical Structure of this compound

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below. These properties are primarily computed values.

| Property | Value | Source |

| Molecular Formula | C₉H₄D₆Cl₂N₂O | [6] |

| Molecular Weight | 239.13 g/mol | [4][7] |

| Exact Mass | 238.0546788 Da | [7] |

| CAS Number | 1007536-67-5 | [5][7] |

| XLogP3 | 2.7 | [7] |

| InChI Key | XMTQQYYKAHVGBJ-WFGJKAKNSA-N | [2] |

| SMILES | [2H]C([2H])([2H])N(C(=O)Nc1ccc(Cl)c(Cl)c1)C([2H])([2H])[2H] | [2] |

| Format | Neat (solid) or in solution | [2][8] |

| Storage Temperature | Refrigerator or Room Temperature | [5][8][9] |

Synthesis Pathway

Caption: Logical Synthesis Pathway of this compound

Applications in Research

The primary application of this compound is as an internal standard for the quantitative analysis of Diuron in various matrices, particularly environmental samples like water and sewage sludge.[2][3][12] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for matrix effects and variations in sample preparation and instrument response.[13]

Experimental Protocols

Quantification of Diuron in Water Samples using SBSE-LC-MS/MS

This protocol describes a method for the determination of Diuron in water samples using Stir Bar Sorptive Extraction (SBSE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with this compound used as an internal standard.[5][7]

6.1.1 Materials and Reagents

-

This compound internal standard solution

-

PDMS-coated stir bars (e.g., 20 mm length, 0.5 mm film thickness)[7]

-

Methanol (MeOH), Acetonitrile (ACN), Chloroform

-

Formic Acid

-

Ultrapure water

-

Sodium Chloride (NaCl)

-

Glass vials with screw caps

6.1.2 SBSE Procedure

-

Stir Bar Conditioning: Before first use, immerse the PDMS stir bar in a 50:50 (v/v) mixture of methanol/chloroform for 30 minutes in an ultrasonic bath. Dry with a lint-free tissue.[7]

-

Sample Preparation: Place a 20-40 mL aliquot of the water sample into a glass vial. Add NaCl (e.g., 2.0 g for a 20 mL sample) to increase the ionic strength of the sample, which can improve extraction efficiency.[5]

-

Spiking: Add a known concentration of this compound internal standard to the water sample.

-

Extraction: Place the conditioned stir bar into the vial and stir for a predetermined time (e.g., 2 hours) at room temperature.[8]

-

Desorption: After extraction, remove the stir bar with clean forceps, dry it with a lint-free tissue, and place it in a smaller vial (e.g., 1.5 mL). Add 200 µL of a desorption solvent (e.g., 50:50 v/v methanol/acetonitrile) and sonicate for 10-15 minutes.[5][7]

-

Analysis: The desorption solution is then transferred to an autosampler vial for LC-MS/MS analysis.

6.1.3 LC-MS/MS Parameters (Example)

-

LC System: Agilent 1100 or similar[5]

-

Column: Atlantis T3 Waters (100 mm x 2.1 mm, 3 µm) or equivalent[5]

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: A typical gradient would start at a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B to elute the analytes.

-

MS System: Triple quadrupole mass spectrometer (e.g., API 4000, AB Sciex)[5]

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor/product ion transitions for both Diuron and this compound would be monitored.

Caption: Workflow for Diuron Analysis using this compound

Biological Activity and Signaling

Although this compound is primarily used as an analytical standard, its biological activity is expected to be identical to that of unlabeled Diuron. Diuron is a herbicide that acts by inhibiting photosynthesis in plants.[1] Specifically, it blocks the plastoquinone (B1678516) binding site on the D1 protein of photosystem II (PSII), thereby interrupting the electron transport chain. This blockage prevents the formation of ATP and NADPH, which are essential for carbon fixation.[1] The inhibition of electron transport can also lead to the production of reactive oxygen species (ROS), causing oxidative stress and subsequent cellular damage. In some cell lines, Diuron has been shown to increase the expression of the tumor suppressor protein p53.[1]

Caption: Biological Action of Diuron

Safety and Handling

This compound should be handled with care, following standard laboratory safety procedures. It is classified as harmful if swallowed and is suspected of causing cancer.[4][7] It may also cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects.[4][7] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound.

| Hazard Statement | GHS Code | Classification |

| H302 | Warning | Harmful if swallowed |

| H351 | Warning | Suspected of causing cancer |

| H373 | Warning | May cause damage to organs through prolonged or repeated exposure |

| H410 | Warning | Very toxic to aquatic life with long lasting effects |

References

- 1. researchgate.net [researchgate.net]

- 2. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 3. This compound PESTANAL , analytical standard 1007536-67-5 [sigmaaldrich.com]

- 4. This compound | C9H10Cl2N2O | CID 16212191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.usgs.gov [pubs.usgs.gov]

- 7. Stir Bar Sorptive Extraction (SBSE)-HPLC-Tandem MS-Based Method for Multi-Residue Determination of Pesticides in Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. Diuron D6 (dimethyl D6) | LGC Standards [lgcstandards.com]

- 10. CN105294504A - Method for synthesizing diuron - Google Patents [patents.google.com]

- 11. CN101709041A - Process for producing diuron - Google Patents [patents.google.com]

- 12. epa.gov [epa.gov]

- 13. lcms.cz [lcms.cz]

Physicochemical Properties of Diuron-d6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Diuron-d6, a deuterated isotopologue of the widely used herbicide Diuron. This document is intended to serve as a valuable resource for researchers and scientists utilizing this compound as an internal standard in analytical methods, as well as for professionals in drug development and environmental science studying the metabolic fate and environmental impact of Diuron.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some properties have been experimentally determined for the deuterated form, others are extrapolated from data for the non-deuterated analogue, Diuron. This distinction is clearly indicated in the table. Deuteration can lead to minor variations in physical properties such as melting point and solubility.[1][2]

| Property | This compound | Diuron (for reference) |

| IUPAC Name | 3-(3,4-dichlorophenyl)-1,1-bis(trideuteriomethyl)urea[3][4] | 3-(3,4-dichlorophenyl)-1,1-dimethylurea[5] |

| Synonyms | N'-(3,4-Dichlorophenyl)-N,N-di(methyl-d3)urea, Diuron (dimethyl-d6) | DCMU, Karmex, Di-on[5] |

| CAS Number | 1007536-67-5[3][4] | 330-54-1[5] |

| Molecular Formula | C₉H₄D₆Cl₂N₂O[3] | C₉H₁₀Cl₂N₂O[5] |

| Molecular Weight | 239.13 g/mol [3][4][6] | 233.09 g/mol [5] |

| Appearance | White to off-white solid | White, odorless crystalline solid[5][7] |

| Melting Point | No experimental data available | 158-159 °C[5][7] |

| Boiling Point | No experimental data available | Decomposes at 180-190 °C[5][7] |

| Water Solubility | No experimental data available | 42 mg/L at 25 °C[5] |

| pKa | No experimental data available | Not applicable (no dissociable protons in the environmental pH range) |

| LogP (Octanol/Water) | 2.7 (Computed)[4] | 2.7 (Experimental)[5] |

| Isotopic Purity | ≥99 atom % D | Not Applicable |

| Chemical Purity | >95% (by HPLC)[3] | Not Applicable |

Experimental Protocols

The characterization and quantification of this compound, particularly when used as an internal standard, rely on a suite of standard analytical techniques. Below are detailed methodologies for key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Purity

Objective: To confirm the chemical structure of this compound and determine the extent and location of deuterium (B1214612) incorporation.

Methodology:

-

Sample Preparation: Dissolve an accurately weighed sample of this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d6, or DMSO-d6) in a 5 mm NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton and a deuterium probe.

-

¹H NMR Analysis:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Expected Outcome: The spectrum should show signals corresponding to the aromatic protons of the 3,4-dichlorophenyl ring. The signal corresponding to the N,N-dimethyl group should be significantly reduced or absent, confirming successful deuteration at this position. The residual proton signal can be used to estimate the isotopic purity.

-

-

²H NMR (Deuterium) Analysis:

-

Acquire a one-dimensional ²H NMR spectrum.

-

Expected Outcome: A prominent signal corresponding to the deuterium atoms of the bis(trideuteriomethyl)amino group should be observed, confirming the location of the isotopic label.

-

-

¹³C NMR Analysis:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Expected Outcome: The spectrum will show signals for all carbon atoms in the molecule. The signal for the deuterated methyl carbons will appear as a multiplet due to C-D coupling, providing further confirmation of deuteration.

-

-

Data Analysis: Integrate the signals in the ¹H and ²H NMR spectra to calculate the isotopic enrichment. Compare the chemical shifts and coupling patterns with those of a non-deuterated Diuron standard to confirm the overall structure.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Purity and Quantification

Objective: To determine the chemical purity of this compound and to quantify it in complex matrices when used as an internal standard.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

-

Prepare a series of working standards by serial dilution of the stock solution.

-

For analysis in a matrix (e.g., soil, water, biological fluids), perform a suitable extraction procedure (e.g., solid-phase extraction or liquid-liquid extraction) and spike the matrix extract with a known amount of the this compound internal standard.[8][9]

-

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

HPLC Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

Column Temperature: 30-40 °C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both Diuron and this compound. For this compound, the precursor ion will be [M+H]⁺ at m/z 240.1, and for Diuron, it will be m/z 234.0. Product ions will be specific fragments resulting from the collision-induced dissociation of the precursor ions.

-

-

Data Analysis:

-

Purity Assessment: Analyze a neat solution of this compound. The purity is determined by the peak area of the this compound analyte relative to the total peak area of all detected components in the chromatogram.

-

Quantification: Construct a calibration curve by plotting the ratio of the peak area of the analyte (Diuron) to the peak area of the internal standard (this compound) against the concentration of the analyte. Use this curve to determine the concentration of Diuron in unknown samples.

-

Signaling and Logical Pathways

Mechanism of Action: Inhibition of Photosystem II

Diuron is a potent inhibitor of photosynthesis in plants, algae, and cyanobacteria. Its primary mode of action is the disruption of the photosynthetic electron transport chain in Photosystem II (PSII).[10][11][12] Diuron binds to the D1 protein of the PSII reaction center, at the binding site for the secondary plastoquinone (B1678516) acceptor, QB.[10] This binding event blocks the transfer of electrons from the primary quinone acceptor, QA, to QB, thereby halting the linear electron flow and, consequently, the production of ATP and NADPH necessary for carbon fixation.[10][12]

Potential for Cellular Stress and p53 Activation

As a xenobiotic compound, Diuron has been investigated for its potential to induce cellular stress and genotoxicity, which can lead to the activation of the tumor suppressor protein p53.[13][14][15] The p53 pathway is a critical cellular surveillance mechanism that responds to various stressors, including DNA damage, oxidative stress, and oncogene activation.[13][15][16][17] While the direct interaction of Diuron with p53 is not fully elucidated, its metabolism can generate reactive intermediates that may cause DNA damage or reactive oxygen species (ROS) production. This cellular stress can trigger a signaling cascade leading to the stabilization and activation of p53, which can then initiate cell cycle arrest, DNA repair, or apoptosis.

Conclusion

This compound is a critical analytical tool for the accurate quantification of Diuron in various matrices. A thorough understanding of its physicochemical properties, underpinned by robust analytical methodologies, is essential for its effective application in research and regulatory monitoring. While many of its properties can be inferred from its non-deuterated counterpart, further experimental determination of the specific physical characteristics of this compound would be beneficial for the scientific community. The well-established mechanism of action of Diuron as a photosystem II inhibitor provides a clear biological context for its herbicidal activity, while its potential to induce cellular stress warrants further investigation, particularly in the context of environmental and human health risk assessment.

References

- 1. benchchem.com [benchchem.com]

- 2. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CAS 1007536-67-5 | LGC Standards [lgcstandards.com]

- 4. This compound | C9H10Cl2N2O | CID 16212191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Diuron | C9H10Cl2N2O | CID 3120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Diuron (dimethyl-Dâ, 98%) 100 µg/mL in acetonitrileDLM-7116-1.2 [isotope.com]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. scielo.br [scielo.br]

- 9. scielo.br [scielo.br]

- 10. moleculeprobes.net [moleculeprobes.net]

- 11. Frontiers | A Time-Dose Response Model to Assess Diuron-Induced Photosynthesis Inhibition in Freshwater Biofilms [frontiersin.org]

- 12. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

- 13. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Current Developments of Targeting the p53 Signaling Pathway for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. p53 signaling in cancer progression and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Role of Dietary Antioxidants in p53-Mediated Cancer Chemoprevention and Tumor Suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Diuron-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Diuron-d6, an isotopically labeled analog of the herbicide Diuron. This compound serves as a critical internal standard for quantitative analysis in various research and environmental studies. This document outlines the synthetic pathway, provides detailed experimental protocols, and presents relevant data for researchers in agrochemicals, environmental science, and drug metabolism.

Introduction

Diuron, chemically known as 3-(3,4-dichlorophenyl)-1,1-dimethylurea, is a widely used herbicide that functions by inhibiting photosynthesis.[1] Isotopic labeling with deuterium (B1214612) (²H) is a common strategy in analytical chemistry to create internal standards for mass spectrometry-based quantification, as well as to study the metabolism and environmental fate of compounds. This compound, where the six hydrogen atoms on the two methyl groups are replaced with deuterium, is an ideal internal standard for Diuron analysis due to its similar chemical and physical properties and its distinct mass spectrometric signature.

The synthesis of this compound follows the same fundamental chemical reactions as the synthesis of unlabeled Diuron. The key difference is the use of a deuterated starting material, specifically dimethylamine-d6, in the final step of the synthesis.

Synthetic Pathway

The synthesis of this compound is a two-step process:

-

Formation of 3,4-Dichlorophenyl Isocyanate: The synthesis begins with the reaction of 3,4-dichloroaniline (B118046) with phosgene (B1210022) or a phosgene equivalent, such as triphosgene (B27547), to produce the key intermediate, 3,4-dichlorophenyl isocyanate.[1][2] This reaction is typically carried out in an inert solvent.

-

Reaction with Deuterated Dimethylamine: The 3,4-dichlorophenyl isocyanate is then reacted with dimethylamine-d6 to yield the final product, this compound.[3] This step introduces the isotopic label into the molecule.

The overall synthetic scheme is presented below:

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound. These protocols are adapted from established methods for the synthesis of unlabeled Diuron.

Synthesis of 3,4-Dichlorophenyl Isocyanate

Materials:

-

3,4-Dichloroaniline

-

Triphosgene (a safer alternative to phosgene gas)

-

Toluene (B28343) (anhydrous)

-

Triethylamine (B128534) (or another suitable base)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser under an inert atmosphere, dissolve 3,4-dichloroaniline in anhydrous toluene.

-

Add triethylamine to the solution.

-

Slowly add a solution of triphosgene in anhydrous toluene to the reaction mixture while maintaining the temperature at 0-5 °C with an ice bath.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture to room temperature and filter to remove any precipitated salts.

-

The solvent is removed under reduced pressure to yield crude 3,4-dichlorophenyl isocyanate, which can be purified by vacuum distillation.

Synthesis of this compound

Materials:

-

3,4-Dichlorophenyl isocyanate

-

Dimethylamine-d6 hydrochloride (or dimethylamine-d6 gas)

-

Toluene (anhydrous)

-

Sodium hydroxide (B78521) (if using dimethylamine-d6 hydrochloride)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a reaction vessel under an inert atmosphere, dissolve 3,4-dichlorophenyl isocyanate in anhydrous toluene.

-

If using dimethylamine-d6 hydrochloride: In a separate flask, prepare a solution of free dimethylamine-d6 by reacting dimethylamine-d6 hydrochloride with a base such as sodium hydroxide in an appropriate solvent. The free dimethylamine-d6 can then be bubbled into the reaction vessel containing the isocyanate solution.

-

If using dimethylamine-d6 gas: Bubble dimethylamine-d6 gas directly into the solution of 3,4-dichlorophenyl isocyanate at a controlled rate while maintaining the temperature below 30 °C.

-

The reaction is typically exothermic. Maintain the reaction temperature and stir for 1-2 hours after the addition of dimethylamine-d6 is complete.

-

The product, this compound, will precipitate out of the solution as a white solid.

-

Collect the solid by filtration, wash with cold toluene or another suitable solvent, and dry under vacuum to obtain the final product.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes based on the synthesis of unlabeled Diuron. Yields and purity for the synthesis of this compound are expected to be comparable.

Table 1: Reaction Parameters for the Synthesis of 3,4-Dichlorophenyl Isocyanate

| Parameter | Value | Reference |

| Solvent | Toluene | [2] |

| Phosgenating Agent | Triphosgene | |

| Base | Triethylamine | |

| Reaction Temperature | 0 °C to reflux | |

| Reaction Time | 2-4 hours | |

| Purity (typical) | >98% |

Table 2: Reaction Parameters for the Synthesis of this compound

| Parameter | Value | Reference |

| Solvent | Toluene | |

| Deuterated Reagent | Dimethylamine-d6 | |

| Reaction Temperature | < 30 °C | |

| Reaction Time | 1-2 hours | |

| Product Yield (typical) | >95% | |

| Isotopic Purity | >98% (dependent on starting material) |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Logical Relationship of Reactants and Products

The following diagram illustrates the logical relationship between the key reactants and the final product.

Conclusion

The synthesis of this compound is a straightforward process for researchers familiar with organic synthesis techniques. By adapting the well-established synthesis of Diuron and incorporating the commercially available deuterated reagent, dimethylamine-d6, a high-purity isotopic standard can be efficiently produced. This technical guide provides the necessary information for the successful synthesis and application of this compound in a research setting.

References

Diuron-d6 versus non-labeled Diuron properties

An In-depth Technical Guide to the Properties of Diuron-d6 versus Non-labeled Diuron

Introduction

Diuron is a substituted urea (B33335) herbicide widely used to control broadleaf and grassy weeds in various agricultural and non-agricultural settings.[1][2] Its deuterated analog, this compound, serves as a critical internal standard for the accurate quantification of Diuron in complex matrices such as water, soil, and biological samples.[3] This technical guide provides a detailed comparison of the core properties of this compound and its non-labeled counterpart, focusing on their physicochemical characteristics, analytical applications, and metabolic profiles. This document is intended for researchers, scientists, and professionals in drug development and environmental analysis.

Physicochemical Properties: A Comparative Analysis

The primary difference between Diuron and this compound lies in the substitution of six hydrogen atoms with deuterium (B1214612) atoms on the two methyl groups. This isotopic substitution results in a slight increase in molecular weight but generally has a negligible effect on other macroscopic physicochemical properties under standard analytical conditions.

| Property | Diuron | This compound |

| Molecular Formula | C₉H₁₀Cl₂N₂O | C₉H₄D₆Cl₂N₂O |

| Molecular Weight | 233.09 g/mol [4] | 239.13 g/mol [5] |

| Melting Point | 158-159 °C[2][6] | Not explicitly available, but expected to be very similar to Diuron. |

| Water Solubility | 36.4 - 42.0 mg/L at 25 °C[4][6] | Not explicitly available, but expected to be very similar to Diuron. |

| Log Kₒw (Octanol-Water Partition Coefficient) | 2.7 - 2.85[4][6] | 2.7[5] |

| Appearance | White crystalline solid[4][7] | Not explicitly available, but expected to be a white or off-white solid. |

The similarity in physicochemical properties such as solubility and octanol-water partition coefficient is crucial for the function of this compound as an internal standard. It ensures that the deuterated standard behaves almost identically to the non-labeled analyte during sample extraction, cleanup, and chromatographic separation, thus effectively compensating for matrix effects and variations in analytical recovery.

Core Application: Internal Standard in Analytical Chemistry

The primary application of this compound is as an internal standard in quantitative analytical methods, most notably liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its slightly higher mass allows it to be distinguished from the native Diuron by the mass spectrometer, while its identical chemical behavior ensures it co-elutes and experiences similar ionization efficiency.

Experimental Workflow for Diuron Analysis using this compound

Representative Experimental Protocol

The following is a generalized protocol for the analysis of Diuron in water samples, adapted from common environmental testing methodologies.

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol). Create a working internal standard solution by diluting the stock solution to a known concentration (e.g., 1 ng/µL).[8]

-

Sample Collection and Fortification: Collect a known volume of the water sample (e.g., 100 mL). Prior to extraction, add a precise volume of the this compound working solution to the sample to achieve a specific concentration.[9]

-

Solid-Phase Extraction (SPE): Condition an SPE cartridge (e.g., C18) with appropriate solvents. Pass the fortified water sample through the cartridge, allowing the analytes (Diuron and this compound) to adsorb onto the stationary phase. Wash the cartridge to remove interferences.

-

Elution and Concentration: Elute the analytes from the cartridge with a small volume of an organic solvent (e.g., methanol (B129727) or ethyl acetate). Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute the residue in a known small volume of a solvent compatible with the LC mobile phase.

-

LC-MS/MS Analysis: Inject an aliquot of the reconstituted sample into an LC-MS/MS system.

-

Chromatography: Use a reverse-phase column (e.g., C18) to separate the analytes from matrix components.

-

Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both Diuron and this compound.

-

-

Quantification: Generate a calibration curve by analyzing standards containing known concentrations of Diuron and a constant concentration of this compound. Calculate the peak area ratio of the analyte to the internal standard for both the standards and the samples. Determine the concentration of Diuron in the samples by interpolating their peak area ratios from the calibration curve.[10]

Metabolic Profile and the Kinetic Isotope Effect

Diuron undergoes extensive metabolism in mammals and microorganisms.[11][12] The primary metabolic pathways involve N-demethylation and hydrolysis of the urea group.

Diuron Metabolic Pathway

The metabolism of Diuron proceeds through sequential demethylation to form 3-(3,4-dichlorophenyl)-1-methylurea (DCPMU) and subsequently 3-(3,4-dichlorophenyl)urea (DCPU). These metabolites can then be hydrolyzed to 3,4-dichloroaniline (DCA).[13] In rats, DCPU and a hydroxylated metabolite (2-OH-DCPU) are predominant urinary metabolites.

Kinetic Isotope Effect (KIE)

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[14] For this compound, the C-D bonds are stronger and have a lower vibrational zero-point energy than the C-H bonds in non-labeled Diuron. Consequently, breaking a C-D bond requires more energy and typically proceeds at a slower rate.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Diuron in environmental and biological samples. Its physicochemical properties closely mimic those of the non-labeled compound, making it an ideal internal standard. The primary distinction lies in its isotopic composition, which provides a mass shift for detection and introduces a kinetic isotope effect that can influence its rate of metabolism. Understanding these comparative properties is essential for researchers in analytical chemistry, environmental science, and toxicology for the development of robust analytical methods and the interpretation of metabolic data.

References

- 1. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 2. researchgate.net [researchgate.net]

- 3. thamesrestek.co.uk [thamesrestek.co.uk]

- 4. Diuron | C9H10Cl2N2O | CID 3120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C9H10Cl2N2O | CID 16212191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. apvma.gov.au [apvma.gov.au]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. scispace.com [scispace.com]

- 9. lcms.cz [lcms.cz]

- 10. epa.gov [epa.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 15. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Deuterium Kinetic Isotope Effects as Mechanistic Probes for Synthetically Useful Cyclic Hydrogen Transfers [escholarship.org]

- 18. Kinetic Isotope Effects and Hydrogen/Deuterium Exchange Reveal Large Conformational Changes During the Catalysis of the Clostridium acetobutylicum Spore Photoproduct Lyase - PMC [pmc.ncbi.nlm.nih.gov]

Degradation Pathways of Diuron-d6 in Soil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the degradation pathways of Diuron-d6 in the soil environment. While specific studies on the deuterated form (this compound) are not prevalent in publicly accessible literature, this document is based on the extensive research conducted on its non-deuterated counterpart, Diuron. The degradation mechanisms of this compound are presumed to be analogous to those of Diuron, a widely studied phenylurea herbicide. This guide details the critical biotic and abiotic transformation processes, identifies the primary metabolic products, and presents available quantitative data on degradation kinetics. Furthermore, it outlines the standard experimental protocols employed in the study of Diuron's fate in soil, offering a valuable resource for researchers in environmental science and drug development.

Introduction

Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea) is a broad-spectrum herbicide used to control weeds in various agricultural and non-agricultural settings.[1] Its deuterated isotopologue, this compound, serves as an internal standard in analytical chemistry for tracing and quantifying Diuron in environmental samples. Understanding the degradation pathways of this compound in soil is crucial for assessing its environmental persistence, potential for groundwater contamination, and the toxicological relevance of its transformation products.[2] The degradation of Diuron in soil is a complex process involving both microbial (biotic) and chemical (abiotic) mechanisms, leading to the formation of several key metabolites.

Biotic Degradation Pathways

The primary route for Diuron dissipation in the soil environment is through microbial degradation.[3] A diverse range of soil microorganisms, including bacteria and fungi, have been shown to metabolize Diuron. The degradation typically proceeds through a series of N-demethylation and hydrolysis steps.

The initial and most common biotic degradation pathway involves the sequential removal of the two methyl groups from the urea (B33335) side chain. This N-demethylation process is mediated by microbial enzymes, such as demethylases.[4] This leads to the formation of two primary metabolites:

-

DCPMU (3-(3,4-dichlorophenyl)-1-methylurea)

-

DCPU (3-(3,4-dichlorophenyl)urea)

These demethylation steps can occur in either order, though the formation of DCPMU is often reported as the initial major metabolite.[4]

Following demethylation, the urea bond is hydrolyzed by amidase enzymes, cleaving the molecule to form the persistent and more toxic metabolite:

-

3,4-DCA (3,4-dichloroaniline)

The degradation of 3,4-DCA is a critical and often rate-limiting step in the complete mineralization of Diuron. Some microorganisms are capable of further degrading 3,4-DCA through ring cleavage, ultimately leading to the formation of carbon dioxide, water, and inorganic chlorides. Cooperative metabolism, or cometabolism, among different microbial populations is often necessary for the complete mineralization of Diuron.

Several bacterial genera have been identified as being capable of degrading Diuron and its metabolites, including Arthrobacter, Bacillus, Pseudomonas, and Stenotrophomonas. Fungi are also known to play a role in Diuron degradation in soil.

Figure 1. Proposed primary biotic degradation pathway of this compound in soil.

Abiotic Degradation Pathways

While microbial degradation is the dominant process, abiotic factors can also contribute to the transformation of Diuron in soil, albeit generally at a slower rate. The main abiotic degradation pathways are hydrolysis and photolysis.

-

Hydrolysis: Diuron is relatively stable to hydrolysis under typical environmental pH conditions (pH 5-9). However, under more extreme pH conditions or in the presence of certain minerals that can act as catalysts, hydrolysis can occur, leading to the formation of 3,4-DCA.

-

Photolysis: On the soil surface, Diuron can undergo photolysis upon exposure to sunlight. The extent of photodegradation is influenced by factors such as light intensity, soil moisture, and the presence of photosensitizers in the soil organic matter. Photolysis on soil is generally considered a minor degradation pathway compared to microbial degradation.

Quantitative Data on Diuron Degradation

The rate of Diuron degradation in soil is highly variable and depends on a multitude of factors, including soil type, organic matter content, pH, moisture, temperature, and the composition and activity of the microbial community. The degradation of Diuron is often described using first-order kinetics, and its persistence is typically expressed as a half-life (DT50).

| Parameter | Soil Type | Condition | Value | Reference |

| Half-life (DT50) | Clay Soil | Field | 58 days (applied alone) | |

| Half-life (DT50) | Sandy Soil | Field | > 70 days | |

| Half-life (DT50) | Various Soils | Laboratory | 20 - 372 days | |

| Degradation | Sugarcane Soil | Laboratory (146 days) | 80.2% | Not in search results |

| Mineralization to 14CO2 | Anthropogenic Soils | Laboratory (70 days) | < 3% |

Table 1: Summary of Quantitative Data on Diuron Degradation in Soil

Experimental Protocols

The study of this compound degradation in soil typically involves laboratory incubation studies and sophisticated analytical techniques to identify and quantify the parent compound and its metabolites.

Soil Incubation Study

A common experimental setup to investigate the degradation of this compound in soil involves the following steps:

-

Soil Collection and Characterization: Soil is collected from a relevant site and characterized for its physicochemical properties, including texture, organic carbon content, pH, and microbial biomass.

-

Spiking: A known concentration of this compound, often in a solution, is uniformly applied to the soil samples.

-

Incubation: The treated soil samples are incubated under controlled conditions of temperature and moisture in the dark to prevent photolysis. Aerobic conditions are typically maintained.

-

Sampling: Sub-samples of the soil are collected at various time intervals over the course of the experiment.

-

Extraction: The soil samples are extracted with an appropriate organic solvent (e.g., methanol, acetonitrile) to recover this compound and its degradation products.

-

Analysis: The extracts are analyzed using analytical instrumentation to identify and quantify the analytes.

Figure 2. A generalized experimental workflow for studying this compound degradation in soil.

Analytical Methods

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most common and sensitive technique for the analysis of Diuron and its metabolites in soil extracts. Gas chromatography-mass spectrometry (GC-MS) can also be used, particularly after derivatization of the analytes. The use of this compound as an internal standard in these analyses allows for accurate quantification by correcting for matrix effects and variations in extraction efficiency.

Conclusion

The degradation of this compound in soil is a multifaceted process primarily driven by microbial activity. The key transformation pathway involves N-demethylation to DCPMU and DCPU, followed by hydrolysis to the persistent metabolite 3,4-DCA. While abiotic processes contribute to a lesser extent, the overall degradation rate is highly dependent on specific soil and environmental conditions. This technical guide provides a foundational understanding of these degradation pathways and the methodologies used to study them, serving as a valuable resource for professionals in environmental science and related fields. Further research specifically on this compound would be beneficial to confirm these pathways and to investigate any potential kinetic isotope effects on its environmental fate.

References

- 1. researchgate.net [researchgate.net]

- 2. Diuron, hexazinone, and sulfometuron-methyl applied alone and in mixture in soils: Distribution of extractable residue, bound residue, biodegradation, and mineralization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diuron degradation by bacteria from soil of sugarcane crops - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Photolytic Degradation of Diuron-d6 in Water: An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photolytic degradation of Diuron-d6 in aqueous environments. Due to the limited availability of direct studies on this compound, this guide leverages the extensive research conducted on its non-deuterated analogue, Diuron. The degradation pathways and general behavior are expected to be highly similar, with potential minor variations in reaction kinetics due to isotopic effects. This compound, a deuterated isotopologue of the widely used herbicide Diuron, is primarily utilized as an internal standard for the quantitative analysis of Diuron in environmental samples.[1] Understanding its stability and degradation under photolytic conditions is crucial for accurate environmental monitoring and research.

Diuron, or 3-(3,4-dichlorophenyl)-1,1-dimethylurea, is a systemic herbicide that functions by inhibiting Photosystem II, thereby disrupting photosynthesis in plants.[2][3][4] Its presence in water bodies due to agricultural runoff is a significant environmental concern, prompting extensive research into its fate and degradation.[1]

Core Principles of Photolytic Degradation

Photodegradation is a key abiotic process that contributes to the transformation of pesticides in aquatic systems. This process is initiated when a chemical absorbs light energy, leading to the excitation of its electrons. This excited state can then undergo various reactions, such as bond cleavage, rearrangement, or reaction with other molecules, resulting in the degradation of the parent compound. The efficiency of direct photolysis is dependent on the compound's ability to absorb light at wavelengths present in sunlight (greater than 290 nm) and the quantum yield of the reaction. Diuron exhibits absorption maxima at 212 nm, 250 nm, and 287 nm, indicating its potential for direct photolysis under environmental conditions.

Quantitative Data on Diuron Photodegradation

The following table summarizes key quantitative parameters related to the photolytic degradation of Diuron in water. These values can serve as a reliable estimate for the behavior of this compound.

| Parameter | Value | Conditions | Source |

| Quantum Yield (Φ) | 0.006 | Irradiation at 254 nm in aqueous solution. | |

| Half-life (t½) | Variable | Dependent on light intensity, pH, and presence of photosensitizers. Studies often use simulated sunlight or specific UV lamps. | |

| Degradation Rate | Follows pseudo-first-order kinetics in many studies. | Influenced by pH, with increased rates observed from pH 5 to 9. The presence of photocatalysts like TiO2 significantly enhances the degradation rate. |

Experimental Protocols

This section outlines a general experimental protocol for studying the photolytic degradation of this compound in water, based on methodologies reported for Diuron.

Preparation of Aqueous Solutions

-

Reagents: this compound standard, HPLC-grade water, and appropriate buffers (e.g., phosphate (B84403) or borate) to control pH.

-

Procedure: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) due to its low water solubility. Spike the desired volume of HPLC-grade water with the stock solution to achieve the target concentration. The final concentration of the organic solvent should be kept to a minimum to avoid co-solvent effects.

Photoreactor Setup

-

Light Source: A solar simulator with a filter to cut off wavelengths below 290 nm is ideal for mimicking environmental conditions. Alternatively, mercury lamps with specific emission lines (e.g., 254 nm) can be used for mechanistic studies.

-

Reaction Vessel: Use quartz cuvettes or reactors to ensure transmission of UV light.

-

Temperature Control: Maintain a constant temperature using a water bath or a temperature-controlled chamber.

-

Stirring: Continuously stir the solution to ensure homogeneity.

Irradiation and Sampling

-

Procedure: Expose the this compound solution to the light source. At predetermined time intervals, withdraw aliquots for analysis.

-

Control Samples: Run parallel experiments in the dark to account for any degradation not induced by light (e.g., hydrolysis).

Analytical Methodology

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS/MS) is the preferred method for quantifying this compound and its degradation products.

-

HPLC Conditions:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly employed.

-

Detection: UV detection at the wavelength of maximum absorbance (around 250 nm or 287 nm) or mass spectrometric detection for higher sensitivity and specificity.

-

Photodegradation Pathways of Diuron

The photolytic degradation of Diuron proceeds through several key pathways, which are expected to be the same for this compound. These include:

-

N-Demethylation: Stepwise loss of the methyl groups from the urea (B33335) side chain.

-

Hydroxylation of the Aromatic Ring: Addition of hydroxyl groups to the dichlorophenyl ring.

-

Cleavage of the Urea Bridge: Breaking the bond between the carbonyl group and the nitrogen atom attached to the aromatic ring.

These primary reactions lead to the formation of various intermediate photoproducts.

Identified Photoproducts of Diuron

| Photoproduct | Chemical Name | Formation Pathway |

| Monuron | 3-(4-chlorophenyl)-1,1-dimethylurea | Dechlorination |

| 3-(3,4-Dichlorophenyl)-1-methylurea | 3-(3,4-Dichlorophenyl)-1-methylurea | N-demethylation |

| 3-(3,4-Dichlorophenyl)urea | 3-(3,4-Dichlorophenyl)urea | N-demethylation |

| 3,4-Dichloroaniline | 3,4-Dichloroaniline | Cleavage of the urea bridge |

| Hydroxylated Diuron derivatives | Various isomers | Hydroxylation of the aromatic ring |

Visualizations

Logical Flow of a Photodegradation Experiment

Caption: Workflow for a typical photolytic degradation study.

Primary Photodegradation Pathways of Diuron

Caption: Major initial photolytic degradation pathways of Diuron.

Conclusion

References

Microbial Metabolism of Diuron-d6 in Sediment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the microbial metabolism of the deuterated herbicide Diuron-d6 in sediment environments. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes the extensive research on its non-deuterated analogue, Diuron (B1670789), to infer the metabolic pathways, degradation kinetics, and key transformation products relevant to this compound. This document details the established aerobic and anaerobic degradation routes, summarizes reported half-life data, and outlines robust experimental protocols for investigating its environmental fate. Visual diagrams of the metabolic pathways and a typical experimental workflow are provided to facilitate understanding. This guide is intended to be a valuable resource for scientists engaged in environmental risk assessment, bioremediation research, and the development of compounds where understanding isotopic labeling effects on metabolic fate is critical.

Introduction

Diuron, a phenylurea herbicide, has been widely used for broad-spectrum weed control. Its persistence in soil and sediment, along with the toxicity of its degradation products, has prompted extensive research into its environmental fate[1][2]. This compound, a deuterated isotopologue of Diuron, is frequently utilized as an internal standard in analytical chemistry for the accurate quantification of Diuron in environmental matrices. Understanding the microbial metabolism of this compound in sediment is crucial for interpreting analytical data, assessing potential isotopic effects on degradation rates, and for broader applications in environmental science and drug development where deuterated compounds are employed.

This guide focuses on the microbial-driven transformation of this compound in sediment, covering both aerobic and anaerobic conditions. It is important to note that the metabolic pathways and transformation products of this compound are presumed to be identical to those of Diuron, with the primary difference being the isotopic labeling of the two N-methyl groups.

Microbial Degradation Pathways of this compound

The microbial metabolism of Diuron in sediment proceeds primarily through a series of N-demethylation and hydrolysis steps. These processes can occur under both aerobic and anaerobic conditions, though the rates and predominant pathways may differ.

Aerobic Degradation

Under aerobic conditions, the primary degradation pathway involves the sequential removal of the two methyl groups from the urea (B33335) side chain, followed by hydrolysis of the urea bridge to form 3,4-dichloroaniline (B118046) (3,4-DCA)[2][3].

The key metabolites in the aerobic pathway are:

-

DCPMU-d3 (1-(3,4-dichlorophenyl)-3-methyl-d3-urea): Formed by the demethylation of one of the deuterated methyl groups.

-

DCPU (1-(3,4-dichlorophenyl)urea): Formed by the subsequent demethylation of the remaining deuterated methyl group.

-

3,4-DCA (3,4-dichloroaniline): The final major product of the initial degradation sequence, formed by the hydrolysis of DCPU. 3,4-DCA is known to be more persistent and, in some cases, more toxic than the parent Diuron compound.

Anaerobic Degradation

Anaerobic degradation of Diuron has been observed, although it is generally slower than aerobic degradation. The pathway is similar to the aerobic route, involving N-demethylation to form DCPMU and DCPU, and ultimately 3,4-DCA. Some studies have also reported the formation of dechlorinated metabolites under anaerobic conditions.

The following diagram illustrates the primary microbial degradation pathway of this compound in sediment.

Quantitative Data on Diuron Degradation in Sediment

| System Type | Condition | Sediment Type | Half-life (DT50) of Diuron | Reference |

| Water-Sediment System | Aerobic | Silty Loam (River Erft) | 11 days (in water phase) | |

| Water-Sediment System | Aerobic | Silty Clay Loam | 22.57 - 32.37 days | |

| Water-Sediment System | Aerobic | Sandy Loam | 28.35 - 43.93 days | |

| Pond Sediment | Anaerobic | Not Specified | 5 days (assumed for modeling) |

It is important to exercise caution when extrapolating these values to this compound, as isotopic effects could potentially influence degradation rates, although this effect is generally considered to be minor for deuterium (B1214612) substitution at non-reaction sites.

Experimental Protocols

This section outlines a general methodology for conducting a microbial metabolism study of this compound in sediment.

Sediment and Water Collection

-

Collect sediment and overlying water from a site with a known or suspected history of pesticide exposure to ensure the presence of adapted microbial communities.

-

Characterize the sediment for properties such as texture (sand, silt, clay content), organic carbon content, and pH.

-

Analyze the background concentrations of Diuron and its metabolites in the collected sediment and water.

Microcosm Setup

-

Prepare laboratory microcosms consisting of sediment and overlying water in appropriate containers (e.g., glass flasks or beakers). A typical setup involves a 1:4 ratio of sediment to water (w/v).

-

Spike the microcosms with a known concentration of this compound. The spiking solution should be prepared in a solvent that is minimally disruptive to the microbial community (e.g., methanol), and the final solvent concentration should be kept low.

-

Include control microcosms:

-

Sterile controls: To distinguish between biotic and abiotic degradation (e.g., autoclaved or gamma-irradiated sediment).

-

Unspiked controls: To monitor for background contamination and changes in the sediment and water chemistry.

-

-

Incubate the microcosms under controlled conditions (e.g., temperature, light/dark cycle). For aerobic studies, ensure adequate aeration. For anaerobic studies, purge the headspace with an inert gas (e.g., nitrogen or argon) and seal the containers.

Sampling and Analysis

-

Collect sediment and water samples from the microcosms at regular time intervals.

-

Extract this compound and its potential metabolites from the sediment and water samples. A common extraction solvent for sediment is a mixture of methanol (B129727) and water. Solid-phase extraction (SPE) can be used for water samples.

-

Analyze the extracts using a suitable analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique provides the necessary sensitivity and selectivity for quantifying the parent compound and its metabolites. Diuron can be used as an internal standard for the analysis of this compound metabolites, and vice-versa.

Data Analysis

-

Plot the concentration of this compound and its metabolites over time.

-

Calculate the dissipation half-life (DT50) of this compound using appropriate kinetic models (e.g., first-order kinetics).

-

Identify and quantify the transformation products to elucidate the degradation pathway.

The following diagram provides a visual representation of a typical experimental workflow for studying the microbial metabolism of this compound in sediment.

Conclusion

The microbial metabolism of this compound in sediment is a critical process influencing its environmental persistence and the formation of potentially more toxic metabolites. While direct quantitative data for the deuterated form is scarce, the extensive body of research on Diuron provides a solid framework for understanding its fate. The primary degradation pathway involves N-demethylation to DCPMU-d3 and DCPU, followed by hydrolysis to 3,4-DCA. The persistence of this compound, inferred from Diuron data, is moderate, with half-lives in sediment typically ranging from a few weeks to several months. Researchers investigating the environmental fate of this compound should employ robust experimental designs, such as the microcosm studies detailed in this guide, coupled with sensitive analytical techniques like LC-MS/MS. Further research is warranted to specifically quantify the degradation kinetics of this compound and to explore potential kinetic isotope effects on its metabolism in various sediment types.

References

Thermal Stability of Diuron-d6 Analytical Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of the Diuron-d6 analytical standard. Due to the limited availability of specific thermal stability data for the deuterated form, this guide leverages data from studies on non-deuterated Diuron (B1670789) and established principles of thermal analysis to provide a thorough assessment. The deuteration of the two methyl groups in this compound is not expected to significantly alter its thermal stability profile compared to the parent compound. This document includes recommended storage conditions, potential degradation pathways, and detailed experimental protocols for assessing thermal stability.

Introduction

This compound, the deuterated analog of the phenylurea herbicide Diuron, serves as a critical internal standard for the accurate quantification of Diuron in various matrices by mass spectrometry-based methods. The reliability of analytical data is intrinsically linked to the stability of the reference standards used. Thermal degradation of an analytical standard can lead to inaccurate quantification and misinterpretation of results. Therefore, a thorough understanding of the thermal stability of this compound is essential for its proper handling, storage, and use in a laboratory setting.

This guide summarizes the available data on the thermal decomposition of Diuron and provides protocols for experimental verification of stability.

Recommended Storage and Handling

To ensure the long-term integrity of the this compound analytical standard, the following storage conditions are recommended based on information from various suppliers:

-

Short-term storage (solid): Store at 4°C, protected from light and moisture.[1]

-

Long-term storage (solid): For extended periods, storage at -20°C is advisable.

-

Stock solutions: Solutions of this compound should be stored at low temperatures to minimize solvent evaporation and potential degradation. One supplier suggests that stock solutions can be stored at -20°C for up to one month and at -80°C for up to six months.

Always refer to the Certificate of Analysis provided by the manufacturer for specific storage recommendations for a particular lot of the analytical standard.

Thermal Degradation Profile

Decomposition Temperature

Studies on non-deuterated Diuron indicate that it decomposes upon heating. The onset of thermal decomposition for solid Diuron has been reported to occur in the range of 165°C to 190°C. One study using Thermogravimetric Analysis (TGA) showed that Diuron begins to lose weight at 165°C. Another source states that decomposition occurs between 180-190°C, yielding dimethylamine (B145610) and 3,4-dichlorophenylisocyanate.

Degradation in Aqueous Solution

The stability of Diuron in an aqueous solution is influenced by both temperature and pH. While Diuron is relatively stable to hydrolysis in neutral conditions (pH 4-9), its degradation is accelerated under strongly acidic or alkaline conditions.

A kinetic study on the chemical degradation of Diuron in water provided an activation energy of 127 ± 2 kJ/mol.[2] At 40°C, in the presence of a high concentration of phosphate (B84403) buffer or at extreme pH values, the half-life was approximately 4 months.[2]

Based on this activation energy, the Arrhenius equation can be used to predict the half-life of Diuron in an aqueous solution at various temperatures.

Arrhenius Equation:

k = A * e^(-Ea / RT)

Where:

-

k is the rate constant

-

A is the pre-exponential factor

-

Ea is the activation energy

-

R is the gas constant (8.314 J/mol·K)

-

T is the temperature in Kelvin

The following table summarizes the predicted half-life of Diuron in aqueous solution at different temperatures, assuming first-order kinetics.

| Temperature (°C) | Temperature (K) | Predicted Half-Life (Years) |

| 4 | 277.15 | 135.8 |

| 25 | 298.15 | 10.4 |

| 40 | 313.15 | 1.3 |

| 50 | 323.15 | 0.4 |

| 60 | 333.15 | 0.1 |

Note: This data pertains to Diuron in an aqueous solution under specific conditions and should be considered as an estimation of its stability in solution. The stability of solid this compound is expected to be significantly higher.

Degradation Pathway

The primary degradation pathway of Diuron involves the successive demethylation of the urea (B33335) group, followed by hydrolysis to 3,4-dichloroaniline (B118046) (DCA).

Experimental Protocols for Thermal Stability Assessment

The following protocols provide a framework for assessing the thermal stability of a this compound analytical standard.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the temperature at which the material begins to decompose.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound analytical standard into a clean TGA pan (typically aluminum or platinum).

-

Experimental Conditions:

-

Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 300°C at a heating rate of 10°C/min.

-

-

-

Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is determined from the resulting TGA curve.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can be used to determine the melting point and to detect thermal events such as decomposition.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound analytical standard into a hermetically sealed aluminum pan. An empty sealed pan is used as the reference.

-

Experimental Conditions:

-

Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 250°C at a heating rate of 10°C/min.

-

-

-

Data Analysis: Record the heat flow as a function of temperature. The melting point is identified as the peak of the endothermic event. Any exothermic events following the melt may indicate decomposition.

Long-Term Isothermal Stability Study

This study evaluates the degradation of this compound over time at elevated temperatures.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Dispense aliquots of the stock solution into amber glass vials and seal them.

-

Place accurately weighed samples of solid this compound into separate amber glass vials.

-

-

Storage Conditions:

-

Store the vials at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

-

Protect the samples from light.

-

-

Time Points:

-

Analyze the samples at predetermined time points (e.g., 0, 1, 3, 6, and 12 months).

-

-

Analytical Method:

-

At each time point, dissolve the solid samples in a known volume of solvent.

-

Analyze all samples using a validated stability-indicating HPLC-UV or LC-MS/MS method. The method should be able to separate this compound from its potential degradation products (DCPMU-d3, DCPU, and DCA).

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

-

Plot the percentage remaining versus time for each temperature to determine the degradation kinetics.

-

Conclusion

The this compound analytical standard is expected to be thermally stable when stored under the recommended conditions. The primary degradation pathway involves demethylation and hydrolysis. While specific quantitative stability data for solid this compound is limited, data from its non-deuterated analog in aqueous solutions suggest that temperature is a critical factor in its long-term stability. For ensuring the highest quality of analytical results, it is recommended that laboratories establish the stability of their this compound standards under their specific storage and handling conditions, using the experimental protocols outlined in this guide.

References

In-Depth Technical Guide on the Solubility of Diuron-d6 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diuron-d6 is the deuterated form of Diuron, a substituted urea (B33335) herbicide widely used in agriculture and for industrial biofouling control. As a stable isotope-labeled internal standard, this compound is crucial for the accurate quantification of Diuron in environmental and biological samples using mass spectrometry-based methods. Understanding its solubility in various organic solvents is paramount for preparing stock solutions, developing analytical methods, and conducting toxicological studies. This guide provides a comprehensive overview of the solubility of this compound, leveraging data from its non-deuterated counterpart, Diuron, due to the limited availability of specific solubility data for the deuterated form. The physicochemical properties of isotopologues are nearly identical, making Diuron's solubility a reliable proxy for this compound.

Quantitative Solubility Data

| Organic Solvent | Molar Solubility (mol/L) | Solubility (g/L) | Temperature (°C) |

| Acetone | 0.228 | 53.0 | 27 |

| Benzene | 0.005 | 1.2 | 27 |

| Butyl Stearate | 0.004 | 1.4 | 27 |

| o-Xylene | 0.006 | 1.47 | 20 |

| Methanol | Not specified | ≥16.8 | Not specified |

| DMSO | Not specified | ≥36.7 | Not specified |

Note: A comprehensive study by De Fina et al. reported the experimental solubilities of Diuron in 49 different organic nonelectrolyte solvents at 25.0°C.[1][2][3] However, the full dataset from this study could not be accessed for inclusion in this guide. Researchers requiring an exhaustive list of solubilities are encouraged to consult this primary literature.

Experimental Protocols for Solubility Determination

A precise and reproducible experimental protocol is essential for determining the solubility of a compound. The following outlines a detailed methodology for determining the solubility of this compound in an organic solvent of interest, based on the widely used shake-flask method.

Principle

An excess amount of the solute (this compound) is equilibrated with the solvent at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically.

Materials and Equipment

-

This compound (solid, high purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Accurately pipette a known volume of the organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation:

-

Calculate the concentration of this compound in the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

The result is the solubility of this compound in the specific organic solvent at the tested temperature.

-

Visualizations

Mechanism of Action: Inhibition of Photosynthesis

Diuron's primary mechanism of action is the inhibition of photosynthesis by blocking electron transport in Photosystem II (PSII). This pathway is fundamental to its herbicidal activity.

Caption: Diuron inhibits photosynthesis by binding to the QB site on the D1 protein of Photosystem II, blocking electron transport.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility using the shake-flask method.

Caption: A generalized workflow for determining the solubility of a compound using the shake-flask method.

References

Diuron-d6: A Technical Guide for Researchers

This technical guide provides essential information on Diuron-d6, a deuterated internal standard used for the quantitative analysis of the herbicide diuron (B1670789). This document is intended for researchers, scientists, and professionals in drug development and environmental analysis who require accurate and reliable methods for the detection and quantification of diuron in various matrices.

Core Properties of this compound

This compound, also known as 3-(3,4-Dichlorophenyl)-1,1-dimethylurea-d6, is a stable isotope-labeled form of diuron. Its physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 1007536-67-5 |

| Molecular Formula | C₉H₄D₆Cl₂N₂O |

| Molecular Weight | 239.13 g/mol |

Analytical Applications

This compound serves as an ideal internal standard for chromatographic and mass spectrometric analysis of diuron. The use of a stable isotope-labeled internal standard is a robust method to compensate for matrix effects and variations in sample preparation and instrument response, leading to improved accuracy and precision in quantitative analysis. This compound is particularly suited for methods employing Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Experimental Protocols

The following are detailed methodologies for the quantification of diuron in water and soil samples using this compound as an internal standard.

Analysis of Diuron in Water Samples by Stir Bar Sorptive Extraction (SBSE) followed by Liquid Desorption (LD) and LC-MS/MS

This method is effective for the trace analysis of diuron in aqueous matrices.

1. Sample Preparation and Extraction (SBSE-LD)

-

Internal Standard Spiking: Spike the water sample with a known concentration of this compound solution.

-

Stir Bar Conditioning: Before first use, condition the polydimethylsiloxane (B3030410) (PDMS) coated stir bars by immersing them in a methanol (B129727)/chloroform (50:50, v/v) solution for 30 minutes in an ultrasonic bath, followed by drying with a lint-free tissue.

-

Extraction: Place a conditioned stir bar into the water sample. For enhanced extraction efficiency, add sodium chloride (10% w/v) to the sample. Stir the sample at a constant speed (e.g., 800 rpm) for a defined period (e.g., 3 hours).

-

Desorption: After extraction, remove the stir bar, rinse it with deionized water, and dry it with a lint-free tissue. Place the stir bar in a vial containing a small volume of a suitable organic solvent, such as a mixture of acetonitrile (B52724) and methanol. Sonicate for a specific time (e.g., 15 minutes) to desorb the analytes from the stir bar.

-

Final Extract: The resulting solution is the final extract for LC-MS/MS analysis.

2. LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water (often with a formic acid modifier) and an organic solvent like acetonitrile or methanol.

-

Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for diuron analysis.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both diuron and this compound are monitored.

-

Analysis of Diuron in Soil Samples by LC-MS/MS

This protocol outlines a method for the extraction and quantification of diuron in soil matrices.

1. Sample Preparation and Extraction

-

Internal Standard Spiking: Add a known amount of this compound internal standard solution to the soil sample before extraction.

-

Extraction:

-

An effective method for soil is Accelerated Solvent Extraction (ASE) using a mixture of methanol and water with a formic acid modifier.

-